2,4-Dichloro-1-(1-chloroethyl)benzene

Vue d'ensemble

Description

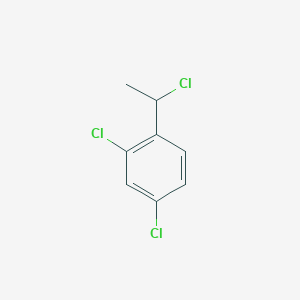

2,4-Dichloro-1-(1-chloroethyl)benzene is a halogenated aromatic compound with the molecular formula C8H7Cl3 and a molecular weight of 209.5 g/mol . This compound is characterized by the presence of two chlorine atoms on the benzene ring and an additional chlorine atom on the ethyl group attached to the benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(1-chloroethyl)benzene typically involves the chlorination of 2,4-dichlorotoluene. The reaction is carried out in the presence of a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the ethyl group .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of catalysts and optimized temperature and pressure conditions to achieve efficient chlorination .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding ethylbenzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Hydroxyethylbenzene or aminoethylbenzene derivatives.

Oxidation: Dichlorobenzoic acids or dichloroketones.

Reduction: Ethylbenzene derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2,4-Dichloro-1-(1-chloroethyl)benzene can be synthesized through photochemical reactions or chemical synthesis for research purposes. It is also created on a large scale through controlled reactions under specific conditions, making it suitable for industrial use.

The compound participates in several chemical reactions:

- Nucleophilic Reactions It can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC, producing phenol and diphenyl ether as primary products.

- Electrophilic Aromatic Substitution Reactions The compound can be used in the study of electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. The resulting substituted benzene ring is a product of this reaction.

These reactions are important for synthesizing more complex organic molecules and derivatives.

Applications in Agrochemicals and Industry

This compound serves as a solvent and a precursor chemical in the synthesis of agrochemicals. It can be used in various reactions to produce desired products, which contributes to the production of agrochemicals and the cleaning of metal surfaces.

Environmental Significance

This compound is a metabolite of DDT (dichlorodiphenyltrichloroethane), a pesticide used worldwide since the 1940s. It has been detected in biotic samples such as marine mammals, birds, and human milk, as well as abiotic samples like fat deposits in kitchen hoods, from different areas worldwide.

Analytical Chemistry

2,4-Dichloro-1-(chloromethyl)benzene can be analyzed using reverse phase (RP) HPLC methods with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can replace phosphoric acid . The method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Physicochemical Properties

This compound has low solubility in water but higher solubility in organic solvents. Its computed properties include :

- XLogP3-AA: 4

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 0

- Rotatable Bond Count: 1

- Exact Mass: 207.961333 Da

Potential Toxicity

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-1-(1-chloroethyl)benzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing chlorine atoms. These interactions facilitate various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron density on the benzene ring and the steric effects of the chlorine atoms .

Comparaison Avec Des Composés Similaires

2,4-Dichlorotoluene: Similar structure but lacks the additional chlorine atom on the ethyl group.

1,2-Dichloroethylbenzene: Similar structure but with chlorine atoms in different positions on the benzene ring.

2,4-Dichloro-1-(1,2-dichloroethyl)benzene: Contains an additional chlorine atom on the ethyl group compared to 2,4-Dichloro-1-(1-chloroethyl)benzene.

Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and research studies .

Activité Biologique

2,4-Dichloro-1-(1-chloroethyl)benzene is a chlorinated aromatic compound that serves as a metabolite of the widely used pesticide DDT (dichlorodiphenyltrichloroethane). Its chemical structure includes two chlorine atoms and an ethyl group, which contribute to its biological activity and toxicity. This article explores its biological effects, including toxicity, carcinogenicity, and potential applications.

- Chemical Formula : C8H7Cl3

- Molecular Weight : 215.5 g/mol

- Solubility : Low solubility in water; higher solubility in organic solvents.

Toxicity

This compound exhibits significant toxicity to various organisms. Studies have shown that it can induce adverse effects on human health and wildlife:

- Acute Toxicity : The compound has moderate acute oral and dermal toxicity, with an oral lethal median dose (LD50) of approximately 387 mg/kg in male rats and a dermal LD50 of 921 mg/kg .

- Chronic Toxicity : Long-term exposure has been associated with hepatotoxicity (liver damage) and nephrotoxicity (kidney damage). In rodent studies, it has induced tumors in the liver and kidneys, leading to its classification as possibly carcinogenic to humans (Group 2B by IARC) .

Carcinogenicity

Research indicates that this compound has clear carcinogenic properties:

- Animal Studies : Tumor induction has been observed in both rats and mice following prolonged exposure. The liver was identified as a primary target organ .

- Genotoxic Potential : In vitro studies suggest some genotoxic effects, although results vary across different test systems. Positive results were noted in bacterial tests and mammalian chromosome aberration tests .

Metabolism

The metabolism of this compound involves the conversion into various metabolites, primarily via mercapturic acid formation. This pathway is crucial for understanding its toxicokinetics:

- Major Metabolites : The primary urinary metabolite identified is the N-acetylcysteine conjugate .

- Absorption : The compound is readily absorbed through the gastrointestinal tract, with significant urinary excretion of metabolites following ingestion .

Case Study 1: Environmental Impact

A study conducted on marine mammals revealed the presence of this compound in fat deposits. This finding highlights the compound's persistence in the environment and potential bioaccumulation in wildlife.

Case Study 2: Human Health Risk Assessment

An evaluation by Australian authorities indicated potential human health risks associated with exposure to this compound. The assessment outlined systemic health effects following repeated oral exposure and classified it as a skin sensitizer based on guinea pig tests .

Applications

Despite its toxicity, this compound has applications in synthetic organic chemistry:

- Synthesis of Organic Compounds : It can participate in nucleophilic reactions, making it valuable for synthesizing more complex organic molecules.

- Research Tool : Its unique properties allow for studies on chemical reactivity and interactions with biological molecules.

Summary Table of Biological Effects

Propriétés

IUPAC Name |

2,4-dichloro-1-(1-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSUAIALLMIQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612774 | |

| Record name | 2,4-Dichloro-1-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60907-89-3 | |

| Record name | 2,4-Dichloro-1-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.